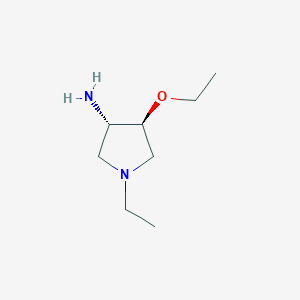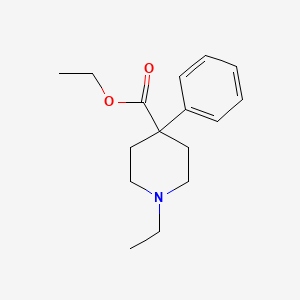
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate
説明
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C16H23NO2 . It is also known by its CAS number 28018-10-2 . This compound is related to pethidine, an opioid analgesic drug .
Synthesis Analysis
The synthesis of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate and related compounds has been studied. It was found that the replacement of the methyl group on the nitrogen atom of pethidine by groups containing ether linkages produces an increase in potency .Molecular Structure Analysis
The InChI code for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is1S/C16H23NO2/c1-3-17-12-10-16 (11-13-17,15 (18)19-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 . The Canonical SMILES is CCN1CCC (CC1) (C2=CC=CC=C2)C (=O)OCC . Physical And Chemical Properties Analysis
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate has a molecular weight of 261.36 g/mol . It has a computed XLogP3 of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 261.172878976 g/mol . The topological polar surface area is 29.5 Ų .科学的研究の応用
Development of Analgesics
The compound’s structure is closely related to that of meperidine, a well-known analgesic . Researchers are exploring derivatives of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate to develop new pain-relief medications with improved efficacy and reduced side effects.
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. The Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate serves as a scaffold for creating compounds that can inhibit the growth of cancer cells, offering a pathway for the development of novel oncology treatments .
Antimicrobial Agents
The structural flexibility of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate allows for the creation of antimicrobial agents. By modifying the piperidine ring, scientists can develop new drugs to combat resistant strains of bacteria and other pathogens .
Neurological Disorders Treatment
Compounds derived from Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate are being studied for their potential to treat neurological disorders. These include Alzheimer’s disease, Parkinson’s disease, and other conditions that affect the central nervous system .
Cardiovascular Drug Development
The piperidine nucleus is also being investigated for its role in cardiovascular drug development. Derivatives of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate may lead to new treatments for hypertension, arrhythmias, and other heart-related conditions .
Anti-Inflammatory Applications
Research into the anti-inflammatory properties of piperidine derivatives, including Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate, is ongoing. These compounds could be used to develop new anti-inflammatory drugs for conditions such as arthritis and inflammatory bowel disease .
Psychiatric Medication
Finally, the compound’s derivatives are being explored for their psychiatric applications. They may serve as the basis for new medications to treat depression, anxiety, schizophrenia, and other mental health disorders .
Safety and Hazards
The safety information for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate indicates that it has the GHS07 pictogram. The hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
作用機序
Target of Action
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a synthetic compound that is structurally related to pethidine . The primary targets of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate are the μ-opioid receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Mode of Action
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate exerts its effects by binding to and activating the μ-opioid receptor . This occurs because Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate structurally mimics endogenous endorphins which are naturally found within the body and also work upon the μ-opioid receptor set .
Biochemical Pathways
The activation of the μ-opioid receptors by Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate leads to a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline . This results in an increase in pain threshold and a decrease in the perception of pain .
Pharmacokinetics
It is known that similar compounds like pethidine are quickly hydrolysed in the liver to pethidinic acid and are also demethylated to norpethidine, which has half the analgesic activity of pethidine but a longer elimination half-life .
Result of Action
The activation of the μ-opioid receptors by Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate results in analgesic effects . This is due to the decrease in the release of nociceptive neurotransmitters, leading to an increase in pain threshold and a decrease in the perception of pain .
特性
IUPAC Name |
ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-17-12-10-16(11-13-17,15(18)19-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILWUCGKPKJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658148 | |
| Record name | Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
CAS RN |
28018-10-2 | |
| Record name | Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline](/img/structure/B1419003.png)
![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)
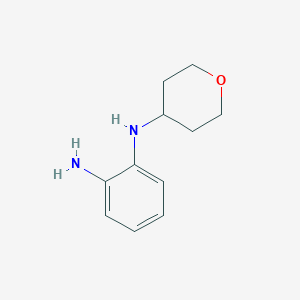
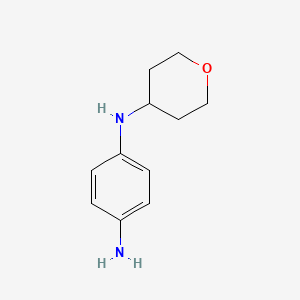
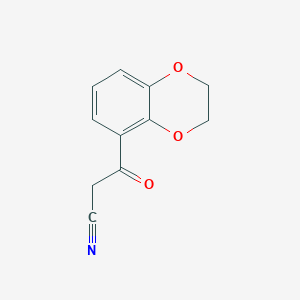
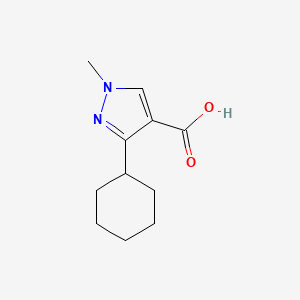
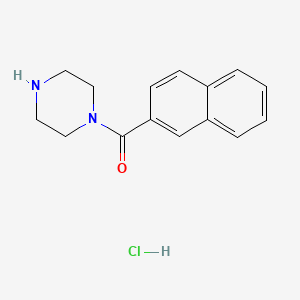
![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)
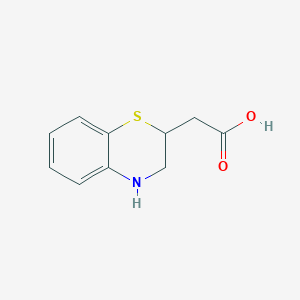


![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)
